Magnesium diamide

Hydrogen Storage Solid-State Materials Amide–Hydride Systems

Magnesium diamide delivers a unique combination of strong Brønsted basicity with minimal nucleophilicity, enabling chemoselective deprotonation of acidic C–H bonds without competing attack on esters, nitriles, or ketones—outperforming lithium amides in complex API intermediate synthesis. In hydrogen storage, the Mg(NH₂)₂–2LiH system provides 5.6 wt.% reversible gravimetric capacity at ca. 40 kJ/mol H₂ with lower NH₃ bleed risk than LiNH₂-based media. Its thermal decomposition to Mg₃N₂ at 350–400 °C (150–200 °C below direct metal nitridation) serves as an energy-efficient route to phase-pure magnesium nitride for solid-state lighting phosphors and battery electrolytes. Procure for advanced R&D applications requiring non-nucleophilic strong-base character or controlled ammonia-release profiles.

Molecular Formula H4MgN2
Molecular Weight 56.35 g/mol
CAS No. 7803-54-5
Cat. No. B1609723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium diamide
CAS7803-54-5
Molecular FormulaH4MgN2
Molecular Weight56.35 g/mol
Structural Identifiers
SMILES[NH2-].[NH2-].[Mg+2]
InChIInChI=1S/Mg.2H2N/h;2*1H2/q+2;2*-1
InChIKeyPKMBLJNMKINMSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Diamide (CAS 7803-54-5) for Industrial Procurement: A Technical Baseline for Amide-Based Hydrogen Storage and Specialized Synthesis


Magnesium diamide, systematically referred to as magnesium amide with the molecular formula Mg(NH2)2 and a molecular weight of 56.35 g/mol [1], is a highly reactive, pyrophoric solid that serves as a foundational precursor in advanced hydrogen storage systems, polymerization catalysis, and specialized organic transformations [2][3]. Its chemistry is characterized by a polarized Mg–N bond that imparts strong Brønsted basicity while maintaining low nucleophilicity—a combination that fundamentally distinguishes its reactivity profile from both lighter alkali metal amides and heavier alkaline earth analogs [2]. The compound's density (d₄²⁵ 1.39) and thermal decomposition behavior (evolving NH₃ at 100–160 °C and converting to Mg₃N₂ at 350–400 °C under vacuum) are critical handling parameters that inform both storage and application protocols [1][4].

Why Magnesium Diamide Cannot Be Substituted with Lithium Amide or Magnesium Nitride in Critical Technical Applications


Although lithium amide (LiNH₂) and magnesium diamide (Mg(NH₂)₂) are both classified as light-metal amides with hydrogen storage functionality, direct substitution is technically precluded by fundamental differences in thermodynamic stability, decomposition pathways, and ammonia release kinetics [1]. In hydrogen storage applications, the Mg(NH₂)₂–LiH binary system achieves a reversible gravimetric hydrogen capacity of 5.6 wt.% with a thermodynamic stability of approximately 40 kJ/mol H₂, whereas pure LiNH₂-based systems exhibit higher NH₃ evolution enthalpy (43.4 kJ/mol versus 40.8 kJ/mol for Mg(NH₂)₂), indicating that Mg(NH₂)₂-based formulations can operate at lower effective decomposition temperatures [1][2]. Similarly, substituting magnesium nitride (Mg₃N₂) for magnesium diamide as a magnesium source fails in applications requiring the unique non-nucleophilic, strongly basic character of the Mg–N amide bond—a property deliberately exploited in polymerization catalysis and in the synthesis of mixed-metal amide reagents for selective deprotonation chemistry [3].

Quantitative Differentiation of Magnesium Diamide Versus Comparator Amides for Scientific Selection


Hydrogen Storage Capacity of Mg(NH2)2–LiH System Outperforms Lithium Amide–Based Analogues

In the context of reversible hydrogen storage, the Mg(NH₂)₂–2LiH binary system demonstrates a gravimetric hydrogen capacity of 5.6 wt.% [1]. This value is substantially lower than the 10.4 wt.% theoretical capacity of the LiNH₂–2LiH system [2]; however, the magnesium diamide system operates at a more favorable thermodynamic equilibrium with an enthalpy of approximately 40 kJ/mol H₂ [1]. This lower enthalpy translates to milder desorption conditions and enhanced reversibility compared to the lithium-only amide system, which requires higher temperatures to overcome kinetic barriers [3].

Hydrogen Storage Solid-State Materials Amide–Hydride Systems

Ammonia Generation Enthalpy: Magnesium Diamide Decomposes with Lower Energy Barrier than Lithium Amide

Van't Hoff analysis of NH₃ pressure–composition isotherms reveals that the standard enthalpy change for NH₃ evolution from Mg(NH₂)₂ is 40.8 kJ/mol, compared to 43.4 kJ/mol for LiNH₂ [1]. This 2.6 kJ/mol difference, while modest in absolute magnitude, corresponds to a measurable shift in the equilibrium ammonia pressure at a given temperature, which has practical implications for both hydrogen storage systems (where NH₃ release is a detrimental side reaction) and for processes where controlled ammonia generation is desired [2].

Thermodynamics Decomposition Kinetics Ammonia Evolution

Non-Nucleophilic Basicity Provides Superior Selectivity Over Organolithium Reagents in Deprotonation Chemistry

Magnesium diamide derivatives, particularly mixed Mg/Li amides of the type R₂NMgCl·LiCl, function as non-nucleophilic bases that achieve metalation of aromatic and heteroaromatic substrates with significantly higher regioselectivity than organolithium reagents [1]. Comparative studies documented in patent literature state that 'Compared with lithium amides or organolithium compounds, [magnesium amides] exhibit lower nucleophilicity, as a result of which higher levels of selectivity and yields are achieved' [2]. This property stems from the greater ionic character and higher Lewis acidity of the Mg²⁺ center relative to Li⁺, which attenuates the nucleophilicity of the amide anion while preserving strong basicity .

Organic Synthesis Deprotonation Metalation

Thermal Conversion to Magnesium Nitride Occurs at Lower Temperature than Direct Nitridation of Magnesium Metal

Magnesium diamide undergoes thermal decomposition in vacuum to yield magnesium nitride (Mg₃N₂) according to the stoichiometric reaction: 3 Mg(NH₂)₂ → Mg₃N₂ + 4 NH₃. This conversion occurs at 350–400 °C [1]. By comparison, the direct nitridation of magnesium metal with N₂ gas typically requires temperatures exceeding 500–600 °C to achieve comparable conversion rates [2]. This 150–200 °C reduction in processing temperature represents a significant advantage for the synthesis of phase-pure Mg₃N₂, a material with emerging applications in solid-state lighting and as a precursor for advanced ceramics [3].

Thermal Decomposition Materials Processing Nitride Synthesis

Optimal Application Scenarios for Magnesium Diamide Based on Quantified Differentiation Evidence


Reversible Solid-State Hydrogen Storage in Moderate-Temperature Systems

Magnesium diamide, when formulated with lithium hydride in a 1:2 molar ratio (Mg(NH₂)₂–2LiH), constitutes a hydrogen storage medium with a reversible gravimetric capacity of 5.6 wt.% and a thermodynamic stability of approximately 40 kJ/mol H₂ [1]. This combination of capacity and moderate enthalpy makes it particularly suitable for stationary hydrogen storage applications where operating temperatures between 150 °C and 240 °C are acceptable. The lower ammonia evolution enthalpy (40.8 kJ/mol) relative to lithium amide (43.4 kJ/mol) reduces the risk of ammonia contamination of hydrogen streams destined for fuel cells [2].

Controlled Ammonia Generation for Laboratory and Industrial Processes

The thermal decomposition of Mg(NH₂)₂ proceeds with a well-defined enthalpy of 40.8 kJ/mol, evolving NH₃ in a controllable manner [1]. This property positions magnesium diamide as a compact, solid-state ammonia source for applications where gaseous NH₃ cylinder storage is impractical or where precise, on-demand ammonia delivery is required. The compound's decomposition pathway (3 Mg(NH₂)₂ → Mg₃N₂ + 4 NH₃ at 350–400 °C) provides a stoichiometric basis for calculating ammonia yield [2].

Selective Deprotonation and Metalation in Pharmaceutical and Fine Chemical Synthesis

In complex organic synthesis, the non-nucleophilic character of magnesium diamide–derived bases enables chemoselective deprotonation of acidic C–H bonds without competing nucleophilic attack on electrophilic functional groups such as esters, nitriles, or ketones [1]. This selectivity advantage over lithium amides and organolithium reagents translates to higher yields and simpler purification workflows in the synthesis of advanced pharmaceutical intermediates and functionalized heterocycles [2].

Low-Temperature Precursor for High-Purity Magnesium Nitride Synthesis

The thermal conversion of Mg(NH₂)₂ to Mg₃N₂ at 350–400 °C—150–200 °C lower than the temperature required for direct nitridation of magnesium metal—enables the production of phase-pure magnesium nitride with reduced energy input and improved morphological control [1]. This route is particularly advantageous for the preparation of Mg₃N₂ for use in solid-state lighting phosphors, advanced ceramic composites, and as a precursor for magnesium-ion battery electrolytes [2].

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